1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole
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Overview
Description
1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of two indole moieties connected via an ethenyl bridge, each substituted with a 2,4-dichlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole typically involves multi-step organic reactions. The initial step often includes the formation of the indole core through Fischer indole synthesis. This is followed by the introduction of the 2,4-dichlorophenylmethyl group via Friedel-Crafts alkylation. The final step involves the formation of the ethenyl bridge through a Wittig reaction or a similar olefination process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvents like dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, amino, or halogen groups.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]indole: A simpler analog with only one indole moiety.
3-[1-[1-[(2,4-Dichlorophenyl)methyl]indol-3-yl]ethenyl]indole: Lacks the second 2,4-dichlorophenylmethyl group.
Uniqueness: 1-[(2,4-dichlorophenyl)methyl]-3-(1-{1-[(2,4-dichlorophenyl)methyl]-1H-indol-3-yl}ethenyl)-1H-indole is unique due to its dual indole structure and the presence of two 2,4-dichlorophenylmethyl groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Cl4N2/c1-20(27-18-37(31-8-4-2-6-25(27)31)16-21-10-12-23(33)14-29(21)35)28-19-38(32-9-5-3-7-26(28)32)17-22-11-13-24(34)15-30(22)36/h2-15,18-19H,1,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTYZAWXUUMLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl)C4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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